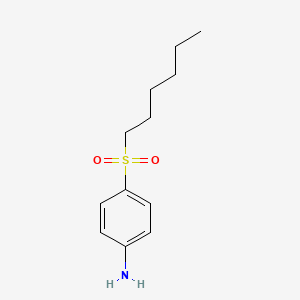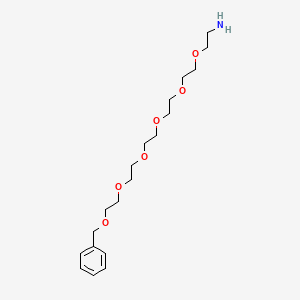
BnO-PEG5-CH2CH2NH2
Overview
Description
BnO-PEG5-CH2CH2NH2 is a chemical compound used for pharmaceutical testing . It has a molecular formula of C19H33NO6 and a molecular weight of 371.47 g/mol .
Physical And Chemical Properties Analysis
BnO-PEG5-CH2CH2NH2 has a predicted density of 1.074±0.06 g/cm3 and a predicted boiling point of 466.8±40.0 C .Scientific Research Applications
Bioconjugation and Protein Modification
Benzyl-PEG6-amine serves as an excellent linker for bioconjugation and protein modification. Its N-hydroxysuccinimide ester (NHS) groups react specifically with primary amines (—NH2) in proteins and other molecules. By forming stable amide bonds, it enables site-specific labeling, drug delivery, and targeted therapy .
PEGylation for Enhanced Pharmacokinetics
PEGylation, the covalent attachment of PEG chains to biomolecules, improves their pharmacokinetic properties. Benzyl-PEG6-amine can be used to PEGylate proteins, peptides, and small molecules. The resulting conjugates exhibit prolonged circulation time, reduced immunogenicity, and enhanced solubility .
Drug Delivery Systems
Benzyl-PEG6-amine contributes to the development of drug delivery systems. By attaching it to therapeutic agents, researchers create prodrugs or nanocarriers. These systems enhance drug stability, solubility, and targeted delivery to specific tissues or cells.
Polymer Synthesis and Hydrogel Formation
The PEG backbone in Benzyl-PEG6-amine is hydrophilic and biocompatible. Researchers use it to synthesize functional polymers, such as PEG-based hydrogels. These hydrogels find applications in tissue engineering, wound healing, and drug release .
Surface Modification and Biomaterials
Functionalizing surfaces with Benzyl-PEG6-amine enhances biocompatibility and reduces nonspecific binding. It is employed in modifying nanoparticles, biosensors, and medical devices. The resulting biomaterials exhibit improved performance in biological environments .
PROTAC Linkers for Targeted Protein Degradation
Benzyl-PEG6-amine serves as a PEG-based PROTAC linker. PROTACs (PROteolysis TAgeting Chimeras) selectively degrade target proteins by recruiting E3 ubiquitin ligases. The linker connects the ligands for the target protein and the E3 ligase, facilitating protein degradation .
Mechanism of Action
Target of Action
Benzyl-PEG6-amine, also known as BnO-PEG5-CH2CH2NH2, is a polyethylene glycol (PEG)-based PROTAC linker . It is primarily used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase .
Mode of Action
The mode of action of Benzyl-PEG6-amine involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .
Biochemical Pathways
The primary biochemical pathway affected by Benzyl-PEG6-amine is the ubiquitin-proteasome system . By facilitating the degradation of specific target proteins, it can influence various cellular processes depending on the function of the degraded protein.
Pharmacokinetics
The pharmacokinetics of Benzyl-PEG6-amine are not well-studied. As a PROTAC linker, its absorption, distribution, metabolism, and excretion (ADME) properties would largely depend on the specific PROTAC molecule it is part of. The PEGylation of the compound may enhance its solubility and stability, potentially improving its bioavailability .
Result of Action
The result of Benzyl-PEG6-amine’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the role of the degraded protein in cellular processes.
Action Environment
The action of Benzyl-PEG6-amine can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can impact the stability and efficacy of the PROTAC. Additionally, the presence of other biomolecules can affect the binding affinity of the PROTAC for its targets .
properties
IUPAC Name |
2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO6/c20-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-26-18-19-4-2-1-3-5-19/h1-5H,6-18,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMNQQTUZLGTRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-PEG6-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



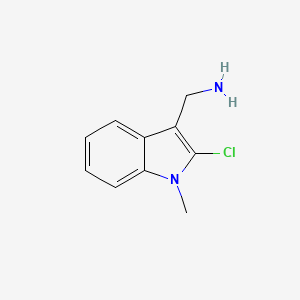


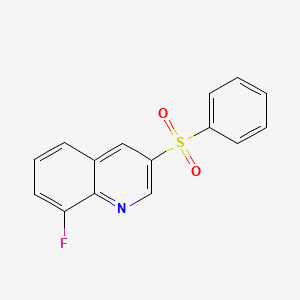
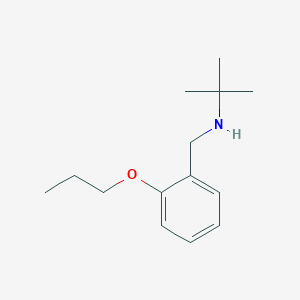

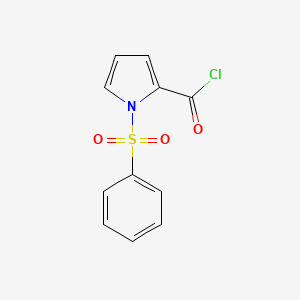

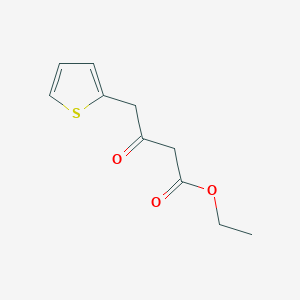

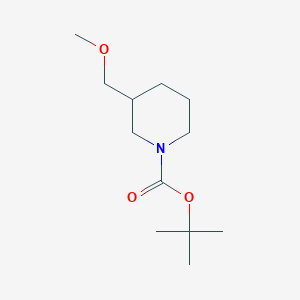
![3-[(2-Ethoxyethoxy)methyl]piperidine](/img/structure/B3161110.png)
